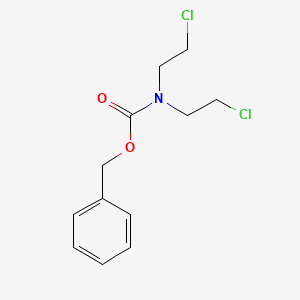
Benzyl bis(2-chloroethyl)carbamate
Cat. No. B1590580
Key on ui cas rn:
72791-76-5
M. Wt: 276.16 g/mol
InChI Key: OBBMVFKOKGRDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08633196B2
Procedure details


13.2 ml (92 mmol) of benzyl chloroformate are added slowly to a solution, cooled to 0° C., of 15 g (84 mmol) of bis(2-chloroethylamine) hydrochloride, 26 ml (185 mmol) of triethylamine in 200 ml of dichloromethane and 70 ml of tetrahydrofuran, stirred beforehand for 15 min and then filtered in order to remove the triethylammonium chloride. The reaction medium is stirred at ambient temperature for 18 h. After the addition of water, the reaction medium is extracted with ethyl acetate. The organic phase is dried over magnesium sulfate, filtered and evaporated. 20 g of crude residue are obtained and purified by chromatography on silica gel, elution being carried out with an 8/2 heptane/ethyl acetate mixture. 6 g (26%) of benzyl bis(2-chloroethyl)carbamate are thus obtained.

Name
bis(2-chloroethylamine) hydrochloride
Quantity
15 g
Type
reactant
Reaction Step Two




Yield
26%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3].Cl.[Cl:13][CH2:14][CH2:15][NH2:16].[Cl:17][CH2:18][CH2:19]N.C(N(CC)CC)C>ClCCl.O1CCCC1>[Cl:13][CH2:14][CH2:15][N:16]([CH2:19][CH2:18][Cl:17])[C:2](=[O:3])[O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Step Two
|
Name
|
bis(2-chloroethylamine) hydrochloride
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCCN.ClCCN
|
|
Name
|
|
|
Quantity
|
26 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred beforehand for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered in order
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the triethylammonium chloride
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction medium is stirred at ambient temperature for 18 h
|
|
Duration
|
18 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reaction medium is extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
20 g of crude residue are obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by chromatography on silica gel, elution
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCN(C(OCC1=CC=CC=C1)=O)CCCl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6 g | |
| YIELD: PERCENTYIELD | 26% | |
| YIELD: CALCULATEDPERCENTYIELD | 25.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
